N'-(5-bromopyrimidin-2-yl)acetohydrazide
Overview
Description
Preparation Methods
The synthesis of N’-(5-bromopyrimidin-2-yl)acetohydrazide typically involves the reaction of 5-bromopyrimidine-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N’-(5-bromopyrimidin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(5-bromopyrimidin-2-yl)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(5-bromopyrimidin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways in biological systems . It can inhibit the activity of certain enzymes and proteins, leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
N’-(5-bromopyrimidin-2-yl)acetohydrazide can be compared with other similar compounds, such as:
N’-(5-bromo-2-pyridinyl)acetohydrazide: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.
N-(5-bromopyrimidin-2-yl)acetamide: This compound is structurally similar but lacks the hydrazide functional group.
The uniqueness of N’-(5-bromopyrimidin-2-yl)acetohydrazide lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(5-bromopyrimidin-2-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4O/c1-4(12)10-11-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,10,12)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHDGOIUKBEORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241314 | |
Record name | Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785761-68-3 | |
Record name | Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1785761-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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